molecular formula C25H38NPSi B14203699 2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole CAS No. 918869-84-8

2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole

Cat. No.: B14203699
CAS No.: 918869-84-8
M. Wt: 411.6 g/mol
InChI Key: VMZQENQEGKCKOP-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a trimethylsilylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrole derivative with a dicyclohexylphosphanyl chloride in the presence of a base to form the phosphanyl-substituted pyrrole. This intermediate is then reacted with a trimethylsilylphenyl halide under suitable conditions to introduce the trimethylsilylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the pyrrole ring or the substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group typically yields phosphine oxides, while substitution reactions can yield a variety of functionalized pyrrole derivatives.

Scientific Research Applications

2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole exerts its effects depends on its application. In catalysis, the phosphanyl group acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. The trimethylsilyl group can influence the electronic properties of the compound, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Dicyclohexylphosphanyl)phenyl derivatives: These compounds share the phosphanyl group but differ in the other substituents on the phenyl ring.

    Trimethylsilyl-substituted pyrroles: These compounds have the trimethylsilyl group but may lack the phosphanyl group.

Uniqueness

2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole is unique due to the combination of the phosphanyl and trimethylsilyl groups on the pyrrole ring. This unique structure imparts distinct electronic and steric properties, making it valuable in specific catalytic and material science applications.

Properties

CAS No.

918869-84-8

Molecular Formula

C25H38NPSi

Molecular Weight

411.6 g/mol

IUPAC Name

dicyclohexyl-[1-(2-trimethylsilylphenyl)pyrrol-2-yl]phosphane

InChI

InChI=1S/C25H38NPSi/c1-28(2,3)24-18-11-10-17-23(24)26-20-12-19-25(26)27(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h10-12,17-22H,4-9,13-16H2,1-3H3

InChI Key

VMZQENQEGKCKOP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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